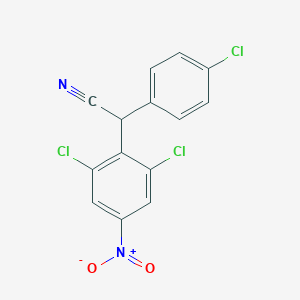

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

Übersicht

Beschreibung

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is a chemical compound with the molecular formula C14H8Cl3N. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of multiple chlorine atoms and a nitro group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves several steps. One common method includes the reaction of 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile serves as a precursor for synthesizing more complex organic molecules. It is involved in various chemical reactions such as:

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : Halogen atoms can be replaced with other functional groups using appropriate reagents.

These reactions are essential for developing new materials and compounds in organic chemistry.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. Its ability to bind to specific enzymes allows researchers to explore its effects on metabolic pathways and cellular functions. Notable applications include:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by binding to their active sites, which can lead to alterations in metabolic processes.

- Protein Interaction Analysis : It disrupts protein-protein interactions that may affect cellular signaling pathways, potentially leading to apoptosis in certain cell types.

Medicine

The pharmaceutical potential of this compound is significant, particularly in drug development. Research indicates its use in:

- Anticoccidial Agents : The compound is involved in synthesizing anticoccidial triazine compounds used in veterinary medicine .

- Potential Drug Development : Its biological activity suggests possible applications in developing new therapeutic agents targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, highlighting its potential as a lead compound for drug design.

Case Study 2: Anticoccidial Activity

Research focused on the synthesis of triazine derivatives from this compound demonstrated effective anticoccidial activity against common parasites affecting poultry. The synthesized compounds showed promising results in inhibiting parasite growth and improving animal health outcomes.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile include:

4-Amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.

Diclazuril: A related compound used in veterinary medicine, known for its antiparasitic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (CAS No. 103317-59-5) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H8Cl3N

- Molecular Weight : 341.58 g/mol

- Appearance : Brown solid

- Melting Point : 106 – 112ºC

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

The compound features multiple chlorine atoms and a nitro group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can lead to downstream effects on metabolic pathways.

- Protein Interactions : It disrupts protein-protein interactions, which can affect cellular signaling pathways and potentially lead to apoptosis in certain cell types.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies indicate that it has potential antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by inhibiting tumor cell proliferation through apoptotic pathways.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes involved in drug metabolism, indicating its potential as a drug interaction agent.

Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits CYP450 enzymes |

Case Studies

-

Antimicrobial Study :

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Anticancer Research :

A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines via caspase activation. The study utilized flow cytometry to quantify apoptotic cells after treatment with various concentrations of the compound. -

Enzyme Interaction Analysis :

Research involving human liver microsomes demonstrated that this compound acts as an inhibitor of CYP450 enzymes, potentially affecting the metabolism of co-administered drugs.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATNDCQGSFJGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.